(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylprop-2-enamide
Overview
Description
(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylprop-2-enamide is a complex organic compound that features a furan ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Derivative: The furan ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amide Bond Formation: The amide bond is formed by reacting the furan derivative with an appropriate amine, such as N-butylamine, under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Coupling with Phenylprop-2-enoyl Group: The final step involves coupling the amide with a phenylprop-2-enoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced at the double bonds or the amide group under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include furanones and other oxidized furan derivatives.
Reduction: Reduced products may include saturated amides and alkanes.
Substitution: Substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its amide linkage and aromatic groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and phenyl group can participate in π-π interactions, while the amide linkage can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-butyl-2-[[(E)-3-(thiophen-2-yl)prop-2-enoyl]amino]-3-phenylprop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
(Z)-N-butyl-2-[[(E)-3-(pyridin-2-yl)prop-2-enoyl]amino]-3-phenylprop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylprop-2-enamide lies in its furan ring, which imparts distinct electronic properties and reactivity compared to thiophene or pyridine analogs. This makes it particularly valuable in applications where specific electronic interactions are required.
Properties
IUPAC Name |
(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-3-13-21-20(24)18(15-16-8-5-4-6-9-16)22-19(23)12-11-17-10-7-14-25-17/h4-12,14-15H,2-3,13H2,1H3,(H,21,24)(H,22,23)/b12-11+,18-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLJRVQJGIMUKD-YIKZKUGMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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